Aplysinoplide C

CAS No.:

Cat. No.: VC1947003

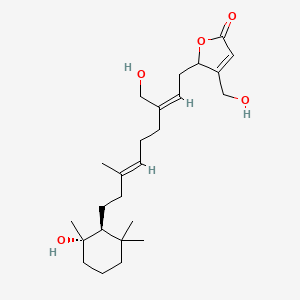

Molecular Formula: C25H40O5

Molecular Weight: 420.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H40O5 |

|---|---|

| Molecular Weight | 420.6 g/mol |

| IUPAC Name | 3-(hydroxymethyl)-2-[(2Z,6E)-3-(hydroxymethyl)-9-[(1S,2S)-2-hydroxy-2,6,6-trimethylcyclohexyl]-7-methylnona-2,6-dienyl]-2H-furan-5-one |

| Standard InChI | InChI=1S/C25H40O5/c1-18(9-12-22-24(2,3)13-6-14-25(22,4)29)7-5-8-19(16-26)10-11-21-20(17-27)15-23(28)30-21/h7,10,15,21-22,26-27,29H,5-6,8-9,11-14,16-17H2,1-4H3/b18-7+,19-10-/t21?,22-,25-/m0/s1 |

| Standard InChI Key | BYAXMGMKQCMKDN-MWOZSAKHSA-N |

| Isomeric SMILES | C/C(=C\CC/C(=C/CC1C(=CC(=O)O1)CO)/CO)/CC[C@@H]2[C@@](CCCC2(C)C)(C)O |

| Canonical SMILES | CC(=CCCC(=CCC1C(=CC(=O)O1)CO)CO)CCC2C(CCCC2(C)O)(C)C |

Introduction

Discovery and Isolation

Aplysinoplide C was isolated along with Aplysinoplides A and B from the marine sponge Aplysinopsis digitata. The compounds were first reported in a 2008 study published in the Journal of Natural Products . The researchers extracted these compounds from the organic layer of the sponge extract and determined their structures through detailed spectroscopic analysis .

Marine sponges have long been recognized as prolific sources of bioactive natural products with pharmaceutical potential. Aplysinopsis digitata specifically has yielded several compounds of interest, with the Aplysinoplides representing an important class of cytotoxic agents within its chemical repertoire.

Chemical Classification and Structure

Terpenoid Classification

Aplysinoplide C belongs to the sesterterpenoid class of natural products. Sesterterpenoids are characterized by a 25-carbon skeleton derived from five isoprene units . These compounds represent an important but relatively less common class of terpenoids in nature compared to mono-, di-, and triterpenoids.

Structural Determination

The structure of Aplysinoplide C was elucidated through comprehensive spectroscopic analysis, particularly using various NMR techniques . The researchers employed both 1D and 2D NMR spectroscopy to determine its molecular framework and stereochemistry.

The structural determination relied heavily on:

-

13C NMR spectroscopy to identify the carbon skeleton and functional groups

-

1H NMR spectroscopy to determine hydrogen connectivity and environments

-

2D correlation techniques to establish the complete molecular structure

13C NMR spectroscopy was particularly valuable for distinguishing the carbon environments in Aplysinoplide C. Unlike 1H NMR, where signals can overlap significantly, 13C NMR provides a broader spectral window (0-220 ppm compared to 0-12 ppm for protons), allowing clearer distinction between different carbon environments even in complex molecules .

Spectroscopic Characterization

NMR Spectroscopic Analysis

The structure of Aplysinoplide C was primarily determined using nuclear magnetic resonance (NMR) spectroscopy. Detailed NMR data for Aplysinoplide C was collected, including:

-

13C NMR, which identified the number of non-equivalent carbons in the molecule

-

1H NMR, which provided information about the hydrogen environments

-

Correlation spectroscopy to establish connectivity between atoms

-

Increasing instrument sensitivity through signal averaging

-

Improving instrument speed through FT-NMR, which allows all signals to be recorded simultaneously

Furthermore, broadband decoupling was likely used to eliminate C-H coupling, resulting in singlet signals for each carbon in the 13C NMR spectrum of Aplysinoplide C .

| Carbon Type | 13C Chemical Shift Range (ppm) |

|---|---|

| Alkyl | 0-50 |

| Alcohol/Ether | 50-90 |

| Alkene | 110-160 |

| Carbonyl | 160-220 |

The original research paper reported that NMR spectra for Aplysinoplides A, B, and C were made available as supporting information at the ACS website .

Biological Activity

Cytotoxicity Against Cancer Cells

Aplysinoplide C exhibited significant cytotoxic activity against P388 mouse leukemia cells . This cytotoxicity suggests potential anticancer properties that warrant further investigation.

The assessment of cytotoxicity was likely conducted using standard cell viability assays, which typically measure the concentration of a compound required to inhibit cell growth by 50% (IC50 value) . Lower IC50 values indicate greater potency, as they represent effectiveness at lower concentrations .

Research Significance and Applications

Structure-Activity Relationship Studies

The isolation of multiple related compounds (Aplysinoplides A-C) offers opportunities for structure-activity relationship (SAR) studies to identify the molecular features responsible for their biological activities . Such studies could potentially lead to the development of more potent or selective analogs.

Ecological Significance

Beyond their pharmaceutical potential, compounds like Aplysinoplide C may play ecological roles in the marine environment. Many sponge-derived natural products serve as chemical defenses against predators, competitors, or fouling organisms.

Research Challenges and Future Directions

Isolation and Supply Limitations

As with many marine natural products, limited supply can hinder further research on Aplysinoplide C. The natural abundance of the compound in Aplysinopsis digitata is likely low, creating challenges for large-scale isolation.

Future Research Opportunities

Several research avenues could enhance our understanding of Aplysinoplide C:

-

Total synthesis to confirm the structure and provide sustainable access to the compound

-

More detailed biological studies to elucidate mechanisms of action

-

Exploration of structure modifications to improve potency or pharmacological properties

-

Investigation of potential ecological roles in the marine environment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume